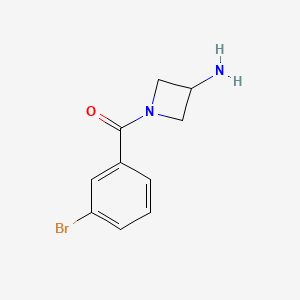
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability due to ring strain. This compound is characterized by the presence of a bromine and fluorine atom on the benzoyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 5-bromo-2-fluorobenzoyl chloride, is prepared by reacting 5-bromo-2-fluorobenzoic acid with thionyl chloride.
Azetidine Ring Formation: The benzoyl chloride intermediate is then reacted with azetidine-3-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the azetidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in isopropanol can be used for the reduction of the compound.
Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine: Similar structure but with the bromine atom at a different position.
1-(5-Chloro-2-fluorobenzoyl)azetidin-3-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(5-Bromo-2-fluorobenzoyl)azetidin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(5-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O/c11-6-1-2-9(12)8(3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBJEDKZYAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
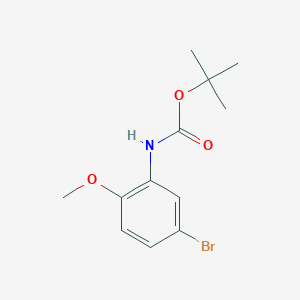
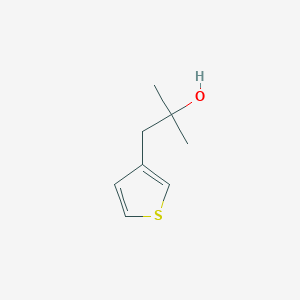
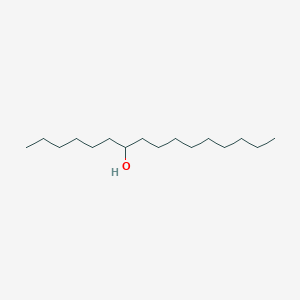
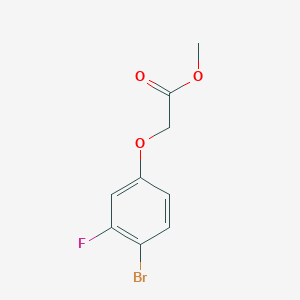
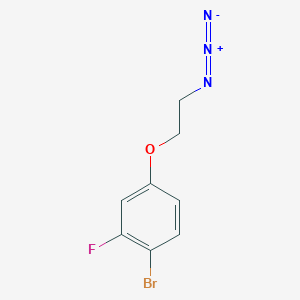
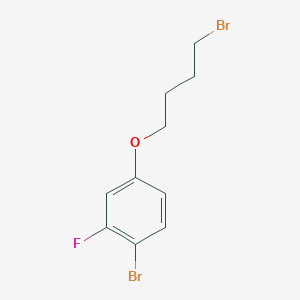
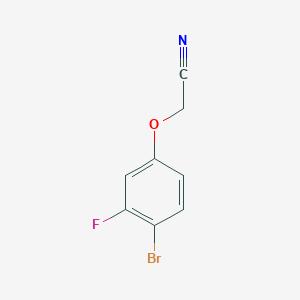
![3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B7939918.png)
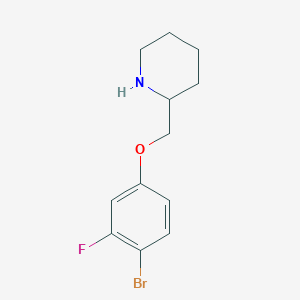

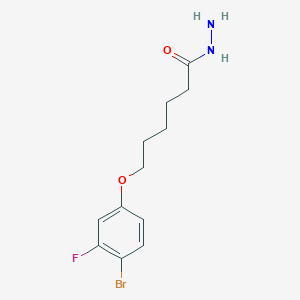
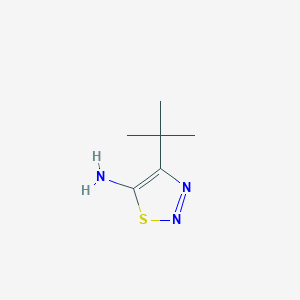
![2-[(Boc-amino)methyl]butanoic acid](/img/structure/B7939943.png)
